

Comparative Analysis of In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors

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Compound of Interest

Compound Name: *Hpk1-IN-10*

Cat. No.: *B12423044*

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A Note on **Hpk1-IN-10**: Publicly available scientific literature and clinical trial data do not contain specific information on a compound designated "**Hpk1-IN-10**." Therefore, this guide provides a comparative analysis of other well-documented small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) to evaluate the reproducibility of their anti-tumor effects *in vivo*.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses, primarily in T cells, B cells, and dendritic cells (DCs).^{[1][2][3][4][5]} Its role in dampening T-cell receptor (TCR) signaling makes it a compelling target for cancer immunotherapy.^{[2][6][7]} By inhibiting HPK1, the aim is to enhance the body's natural anti-tumor immunity.^{[2][6]} This guide summarizes *in vivo* experimental data from preclinical studies of various HPK1 inhibitors, detailing their anti-tumor efficacy, experimental protocols, and the underlying signaling pathways.

In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors

The following table summarizes the *in vivo* anti-tumor effects of several HPK1 inhibitors from different preclinical studies. These studies demonstrate that HPK1 inhibition, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1, can lead to significant tumor growth inhibition (TGI) across various cancer models.

Compound Name	Cancer Model	Dosing & Administration	Monotherapy Efficacy (TGI)	Combination Efficacy (with anti-PD-1) (TGI)	Key Findings
Compound K	MC38 (colorectal)	Not specified in abstract	Not sufficient for complete response	Synergistic efficacy	Enhanced T-cell function and tumor cytolytic activity. [1]
1956 (sarcoma)	Not specified in abstract	Improved immune responses	Superb antitumor efficacy	Benefits include DC maturation and priming. [1]	
Unnamed Inhibitor	CT26 (colorectal)	30 mg/kg p.o. (twice daily)	42%	95%	Well-tolerated with good oral bioavailability. [8]
Unnamed Inhibitors	LLC (lung)	Oral dosing	Strong TGI	Enhanced TGI	Effective in models refractory and responsive to ICBs. [9]
MC38 (colorectal)	Oral dosing	Strong TGI	Enhanced TGI	Increased cytokine levels (IL-2/IFN γ) and tumor-infiltrating lymphocytes (TILs). [9]	
CT26 (colorectal)	Oral dosing	Strong TGI	Enhanced TGI	Immune-mediated	

					mechanism of action confirmed. [9]
DS21150768	12 mouse cancer models	Orally bioavailable	Tumor growth suppression	Enhanced tumor growth suppression	Responsive tumors showed enrichment of immune- related gene signatures. [10]
NDI-101150	ccRCC (human phase I)	150 mg (MTD)	15% ORR, 60% DCR	Not specified	Manageable safety profile with single- agent clinical activity. [11] Increased infiltration of activated CD8+ T-cells and DCs. [11]
Compound 15b	MC38 (colorectal)	Not specified	Potent in vivo efficacy	Potent in vivo efficacy	More potent than reference compound in inducing IL-2 and IFN- γ . [12]

TGI: Tumor Growth Inhibition; p.o.: oral administration; i.p.: intraperitoneal administration; ICB: Immune Checkpoint Blocker; LLC: Lewis Lung Carcinoma; MC38/CT26: colon adenocarcinoma; ccRCC: clear cell renal cell carcinoma; ORR: Objective Response Rate; DCR: Disease Control Rate; MTD: Maximum Tolerated Dose.

Experimental Protocols

The *in vivo* anti-tumor effects of HPK1 inhibitors are typically evaluated in syngeneic mouse models, which have a competent immune system, allowing for the study of immunomodulatory agents.

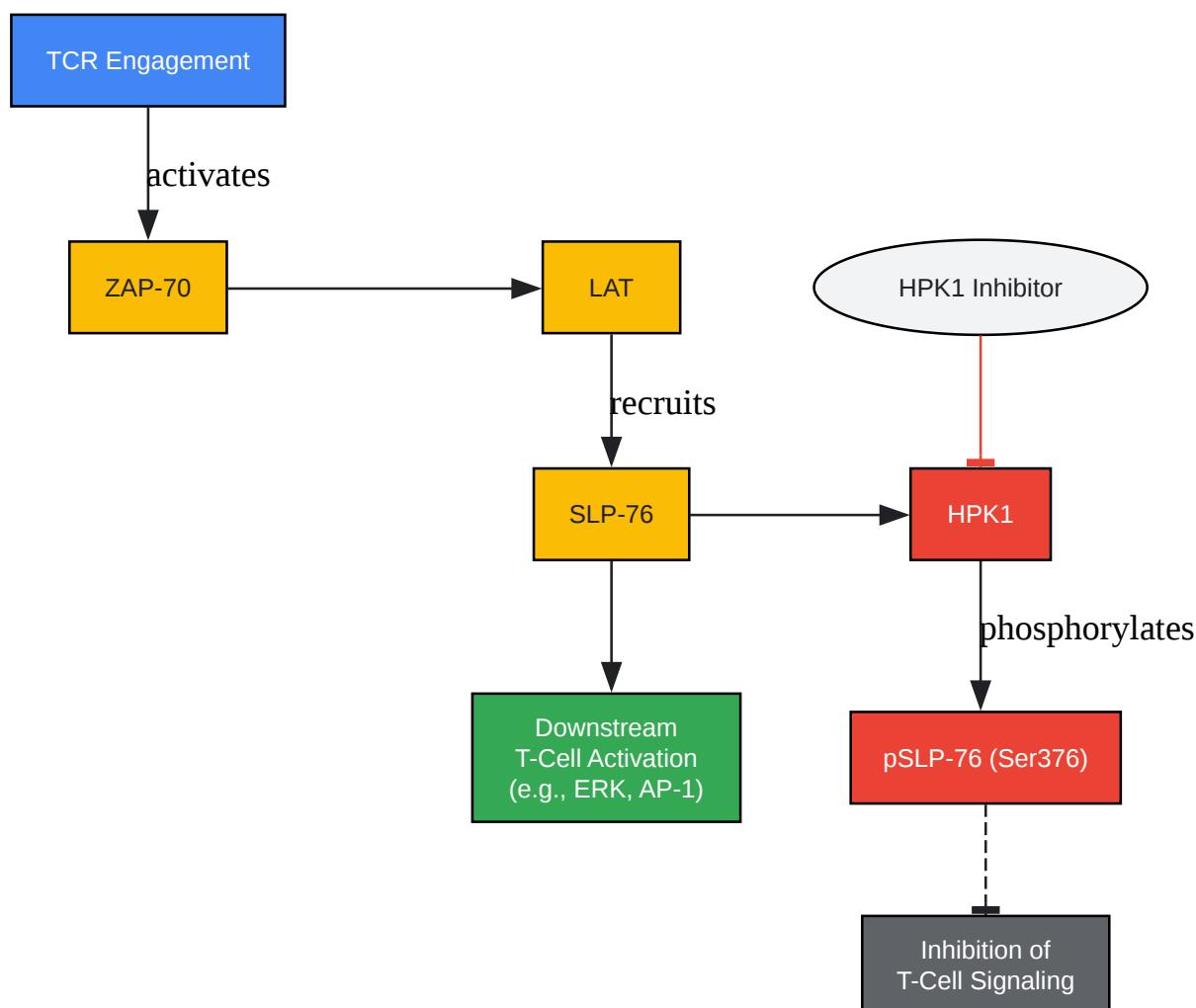
General *In Vivo* Efficacy Study Protocol:

- Cell Line and Animal Models:
 - Syngeneic tumor models are commonly used, such as MC38 or CT26 colon adenocarcinoma, and LLC Lewis lung carcinoma cell lines.[8][9]
 - These cells are implanted subcutaneously or orthotopically into immunocompetent mice (e.g., C57BL/6 or BALB/c).[8]
 - Patient-derived xenograft (PDX) models in humanized mice can also be utilized.[13]
- Tumor Implantation and Growth:
 - A specific number of cancer cells (e.g., $1-2 \times 10^7$) are suspended in a medium, sometimes mixed with Matrigel, and injected into the flank of the mice.[13]
 - Tumors are allowed to grow to a palpable size (e.g., $\sim 100 \text{ mm}^3$) before treatment initiation. [13]
- Treatment Groups and Administration:
 - Mice are randomized into different treatment groups: vehicle control, HPK1 inhibitor monotherapy, anti-PD-1 (or other checkpoint inhibitor) monotherapy, and combination therapy.
 - HPK1 inhibitors are often orally bioavailable and administered daily or twice daily.[8][9]
 - Checkpoint inhibitors are typically administered intraperitoneally.[8]
- Efficacy Endpoints:
 - Tumor volumes are measured regularly (e.g., twice a week) using calipers.

- The primary endpoint is often tumor growth inhibition (TGI).
- Animal body weight is monitored as a measure of toxicity.[13]
- Pharmacodynamic and Immune Analysis:
 - At the end of the study, tumors and spleens may be harvested for analysis.
 - This can include measuring the inhibition of downstream targets like pSLP76.[8]
 - Analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry to quantify different immune cell populations (e.g., CD8+ T cells).[9]
 - Measurement of cytokine levels (e.g., IL-2, IFN- γ) in the tumor microenvironment or plasma.[9]

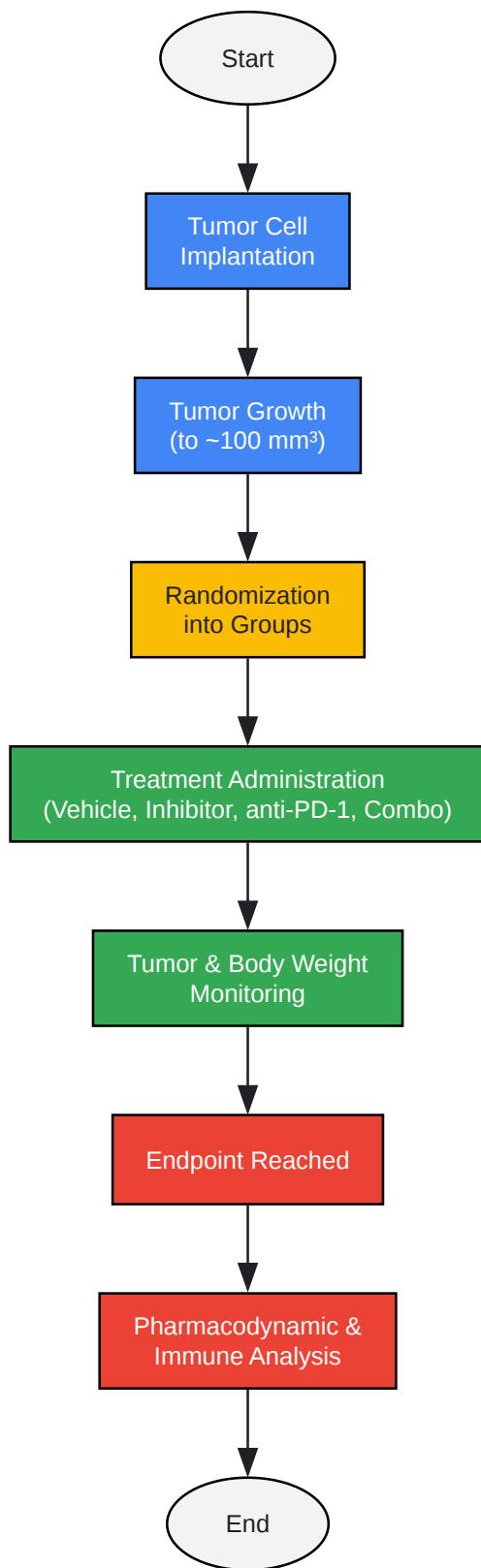
Mandatory Visualizations

HPK1 Signaling Pathway in T-Cells

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Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.

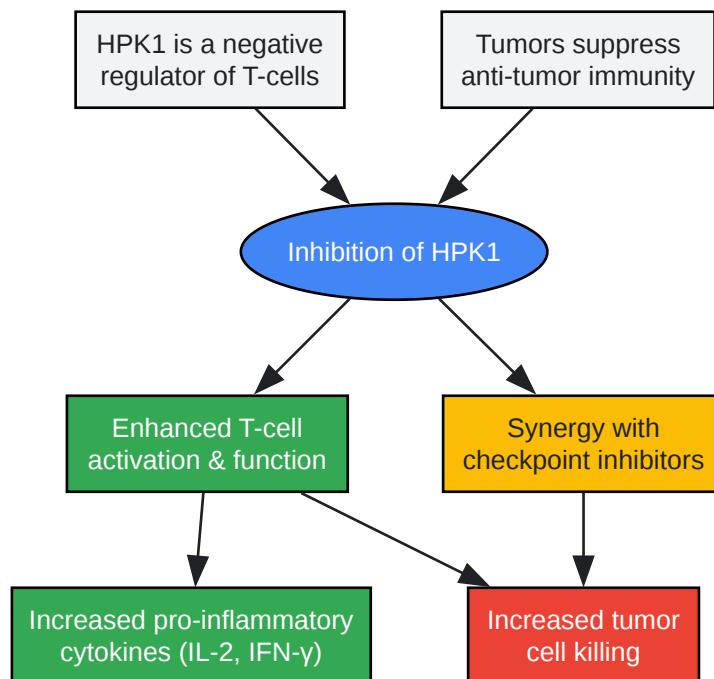
Experimental Workflow for In Vivo Efficacy



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Caption: General workflow for in vivo anti-tumor efficacy studies.

Rationale for Targeting HPK1 in Immuno-Oncology



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